

# Irsenontrine Maleate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Irsenontrine Maleate |           |
| Cat. No.:            | B12417510            | Get Quote |

### Introduction

Irsenontrine Maleate (formerly known as E2027 Maleate) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, particularly in the central nervous system. By inhibiting PDE9, Irsenontrine Maleate elevates intracellular cGMP levels, which has been shown to enhance synaptic plasticity and improve cognitive function. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Irsenontrine Maleate, intended for researchers, scientists, and drug development professionals.

# **Chemical Structure and Physicochemical Properties**

**Irsenontrine Maleate** is the maleate salt of the active pharmaceutical ingredient Irsenontrine. Its chemical structure is characterized by a pyrazolo[4,3-c]quinoline core.

Table 1: Chemical Identifiers of Irsenontrine and Irsenontrine Maleate



| Identifier        | Irsenontrine                                                                                                                                                                                | Irsenontrine Maleate                                                                                                                                                                                                            |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-((3S)-tetrahydrofuran-3-yl)-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one                                                                           | 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-tetrahydrofuran-3-yl]-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one; (Z)-but-2-enedioic acid                                                                                      |
| Molecular Formula | C22H22N4O3                                                                                                                                                                                  | C26H26N4O7                                                                                                                                                                                                                      |
| Molecular Weight  | 390.44 g/mol                                                                                                                                                                                | 506.51 g/mol                                                                                                                                                                                                                    |
| CAS Number        | 1429509-82-9                                                                                                                                                                                | 1630083-70-3                                                                                                                                                                                                                    |
| SMILES            | Cc1cnc(c(C)c1-c2ccc3c(c2) [nH]c(=O)c4cnn([C@@]5([H]) CCOC5)c34)OC                                                                                                                           | Cc1cnc(c(C)c1-c2ccc3c(c2) [nH]c(=O)c4cnn([C@@]5([H]) CCOC5)c34)OC.C(=C/C(=O)O )/C(=O)O                                                                                                                                          |
| InChI             | InChI=1S/C22H22N4O3/c1-<br>12-9-23-22(28-<br>3)13(2)19(12)14-4-5-16-18(8-<br>14)25-21(27)17-10-24-<br>26(20(16)17)15-6-7-29-11-<br>15/h4-5,8-10,15H,6-7,11H2,1-<br>3H3,(H,25,27)/t15-/m0/s1 | InChI=1S/C22H22N4O3.C4H4 O4/c1-12-9-23-22(28- 3)13(2)19(12)14-4-5-16-18(8- 14)25-21(27)17-10-24- 26(20(16)17)15-6-7-29-11- 15;5-3(6)1-2-4(7)8/h4-5,8- 10,15H,6-7,11H2,1-3H3, (H,25,27);1-2H,(H,5,6) (H,7,8)/b;2-1-/t15-;/m0./s1 |
| InChlKey          | AFKSGMDXSLTKSU-<br>DASCVMRKSA-N                                                                                                                                                             | Not Available                                                                                                                                                                                                                   |

Table 2: Physicochemical Properties of Irsenontrine and Irsenontrine Maleate



| Property                          | Value                                                                                                                                                                                                                                                                           |
|-----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| рКа                               | Data not publicly available                                                                                                                                                                                                                                                     |
| Melting Point                     | Data not publicly available                                                                                                                                                                                                                                                     |
| Solubility (Irsenontrine)         | DMSO: 12.5 mg/mL (32.02 mM) with warming to 60°C                                                                                                                                                                                                                                |
| Solubility (Irsenontrine Maleate) | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the solubility is $\geq$ 1.25 mg/mL (3.20 mM) as a suspension. In a formulation of 10% DMSO and 90% (20% SBE- $\beta$ -CD in Saline), the solubility is $\geq$ 1.25 mg/mL (3.20 mM) as a clear solution. |

# **Synthesis**

While the specific, industrial-scale synthesis of **Irsenontrine Maleate** is proprietary, the core structure, a pyrazolo[4,3-c]quinoline, can be synthesized through various laboratory methods. One general approach involves the reaction of a substituted 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with a substituted aniline.[3][4] Another reported method involves the acid-promoted reaction of pyrazole-arylamines with  $\beta$ -keto esters.[1] An electrochemical synthesis approach has also been described for generating pyrazolo[4,3-c]quinoline derivatives from 7-chloro-4-hydrazinoquinolines and aromatic aldehydes.[5]



Click to download full resolution via product page



General synthetic scheme for the pyrazolo[4,3-c]quinoline core.

# **Mechanism of Action and Signaling Pathway**

**Irsenontrine Maleate** is a selective inhibitor of PDE9, an enzyme that degrades cGMP.[2] The inhibition of PDE9 leads to an accumulation of intracellular cGMP. In the central nervous system, elevated cGMP levels activate protein kinase G (PKG). PKG, in turn, phosphorylates the AMPA receptor subunit GluA1 at Serine 845.[5][6][7][8] This phosphorylation event is crucial for enhancing synaptic plasticity, which is a fundamental mechanism for learning and memory. The upstream synthesis of cGMP is primarily regulated by the nitric oxide (NO) signaling pathway, where NO activates soluble guanylate cyclase (sGC) to produce cGMP from GTP.





Click to download full resolution via product page

Signaling pathway of Irsenontrine Maleate.



# Experimental Protocols In Vitro PDE9 Inhibition Assay

This protocol is adapted from commercially available PDE9A assay kits and can be used to determine the inhibitory activity of **Irsenontrine Maleate**.[9][10]

#### Materials:

- Recombinant human PDE9A2 enzyme
- Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
- PDE assay buffer (e.g., Tris-HCl buffer, pH 7.2)
- Irsenontrine Maleate stock solution (in DMSO)
- Binding agent (for fluorescence polarization assays)
- · 96-well black microtiter plates
- Fluorescence plate reader capable of measuring fluorescence polarization

#### Procedure:

- Prepare serial dilutions of Irsenontrine Maleate in PDE assay buffer.
- In a 96-well plate, add the diluted Irsenontrine Maleate or vehicle (DMSO) to the appropriate wells.
- Add the recombinant PDE9A2 enzyme to each well and pre-incubate for 15 minutes at 25°C.
- Initiate the reaction by adding the fluorescently labeled cGMP substrate.
- Incubate the plate for 30-60 minutes at 25°C.
- Terminate the reaction by adding the binding agent (for fluorescence polarization assays) or a stop solution.



- Read the fluorescence polarization or fluorescence intensity on a plate reader.
- Calculate the percent inhibition and determine the IC50 value for Irsenontrine Maleate.

# Western Blot for Phospho-GluA1 (Ser845) in Cultured Neurons

This protocol describes the detection of GluA1 phosphorylation at Serine 845 in cultured neurons following treatment with **Irsenontrine Maleate**.[8][11][12]

#### Materials:

- Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
- Irsenontrine Maleate
- Lysis buffer (containing phosphatase and protease inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: rabbit anti-phospho-GluA1 (Ser845) and mouse anti-total GluA1
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

· Culture primary neurons to the desired density.

## Foundational & Exploratory





- Treat the neurons with various concentrations of Irsenontrine Maleate or vehicle for a specified time.
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-GluA1 (Ser845) antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total GluA1 antibody to normalize the data.





Click to download full resolution via product page

Experimental workflow for Western Blot analysis.



# **Pharmacokinetics and Clinical Development**

Irsenontrine Maleate is orally bioavailable.[1] In a phase 1 clinical trial, the elimination half-life of Irsenontrine was found to be approximately 30 hours in humans.[13] The administration of Irsenontrine led to a significant, dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF), confirming target engagement in the central nervous system.[13] Irsenontrine Maleate is currently in clinical development for the treatment of dementia with Lewy bodies.[14]

### Conclusion

Irsenontrine Maleate is a promising therapeutic agent for neurological disorders characterized by cognitive impairment. Its mechanism of action, involving the selective inhibition of PDE9 and subsequent enhancement of cGMP-mediated signaling, is well-supported by preclinical and clinical data. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound. Further research will continue to elucidate the full therapeutic potential of Irsenontrine Maleate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. tandfonline.com [tandfonline.com]
- 2. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1
  phosphorylation in neurons and improves learning and memory via cyclic GMP elevation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]



- 7. Phospho-AMPA Receptor 1 (GluA1) (Ser845) (D10G5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. PDE9A Assay Kit Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Irsenontrine Eisai Inc AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Irsenontrine Maleate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417510#chemical-structure-and-properties-of-irsenontrine-maleate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





